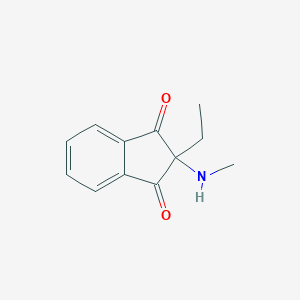
1-(3-羟基苯基)-5-氧代吡咯烷-3-羧酸
描述
3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid (HPHPA) is an organic acid detected in human urine. It is relatively abundant in adult human urine and it is normally relatively benign. It is thought that the presence of this acid is from nutritional sources (i.e. dietary phenylalanine or polyphenols) . It is reported as an excretion product of the anaerobic bacteria of Clostridium genus .
Synthesis Analysis
The synthesis of similar compounds often involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . Another method involves an indium-mediated sonochemical Reformatsky reaction .
Molecular Structure Analysis
The molecular structure of similar compounds like 3-hydroxyphenylpropionic acid has been reported .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .
科学研究应用
Application in Nutritional Science
Field
This application falls under the field of Nutritional Science .
Summary of the Application
Hydroxyphenyl Propionic Acids (HPP) have shown potential in inhibiting lipid accumulation. They are being studied for their protective effects concerning Non-Alcoholic Fatty Liver Disease (NAFLD) and intestinal microbiota .
Methods of Application
In the study, the efficacies of 3-HPP and 4-HPP on hepatic steatosis and gut flora were investigated in mice fed a high-fat diet .
Results or Outcomes
The administration of 3-HPP and 4-HPP decreased body weight and liver index, ameliorated dyslipidemia, and alleviated hepatic steatosis. They also enhanced the multiformity of gut microbiota and regulated lipid metabolism .
Application in Microbiology
Field
This application falls under the field of Microbiology .
Summary of the Application
A single amino acid substitution in aromatic hydroxylase (HpaB) of Escherichia coli alters substrate specificity of the structural isomers of hydroxyphenylacetate .
Methods of Application
The study involved alignment of protein sequences encoded in hpa gene clusters of different E. coli strains. The difference of only one amino acid (position 379 in HpaB) between the two was observed .
Results or Outcomes
The study found that a single amino acid in 4-hydroxyphenylacetate 3-hydroxylase (HpaB) of E. coli determines the substrate specificity of HPA isomers .
Application in Organic Chemistry
Field
This application falls under the field of Organic Chemistry .
Summary of the Application
Boron reagents are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Hydroxyphenyl Propionic Acids (HPP) can be used as boron reagents in this process .
Methods of Application
The study involved the selection of boron reagents for Suzuki–Miyaura coupling. The reactivity of different boron reagents, including those derived from HPP, was investigated .
Results or Outcomes
The study found that the product originated solely from reagent 1, indicating that Lewis-acidic alkylboranes readily formed boranate complexes in the presence of base .
Application in Biotechnology
Field
This application falls under the field of Biotechnology .
Summary of the Application
A biosynthesis pathway for 3-hydroxypropionic acid (3-HP) production was established in genetically engineered Saccharomyces cerevisiae . 3-HP is an emerging platform chemical, which can be used for the production of various value-added chemicals .
Methods of Application
The study involved the design and construction of a 3-HP production module in Saccharomyces cerevisiae by overexpressing pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase .
Results or Outcomes
The final engineered strain, thTAM-47, produced 18.1 g L −1 3-HP, which is the highest level of 3-HP production in S. cerevisiae to date .
Application in Pharmacology
Field
This application falls under the field of Pharmacology .
Summary of the Application
Gut microbial metabolites of dietary polyphenols, such as Hydroxyphenyl Propionic Acids (HPP), have potential roles in human health and diseases . They are sometimes even more bioavailable and efficacious than the parent polyphenols .
Methods of Application
The study involved the investigation of gut microbiota-mediated metabolism of polyphenols .
Results or Outcomes
The formed metabolites exhibited pharmacological activities against cardiovascular, cancer, oxidative stress, inflammatory, and bacterial diseases .
Application in Chemical Synthesis
Field
This application falls under the field of Chemical Synthesis .
Summary of the Application
Boron reagents, including those derived from Hydroxyphenyl Propionic Acids (HPP), are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Results or Outcomes
The study found that the product originated solely from the boronic acid reagent, indicating that the boronic acid was the most reactive species .
安全和危害
属性
IUPAC Name |
1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-9-3-1-2-8(5-9)12-6-7(11(15)16)4-10(12)14/h1-3,5,7,13H,4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCXSGYHQKJLBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387862 | |
| Record name | 1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
91891-24-6 | |
| Record name | 1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



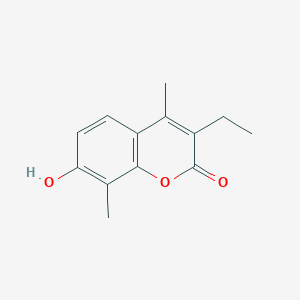
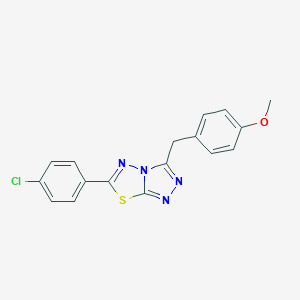
![7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B184662.png)
![3-(4-Methoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184663.png)
![5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B184664.png)

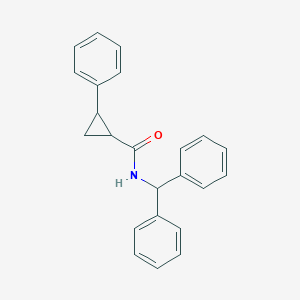
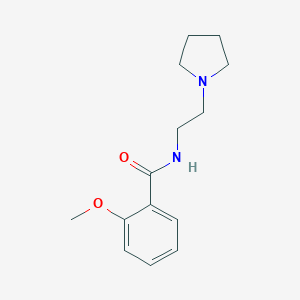

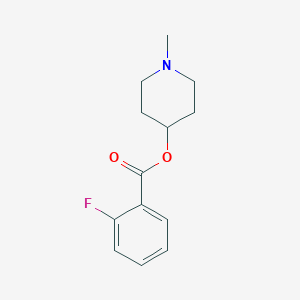


![4-[(Diethylamino)methyl]benzoic acid](/img/structure/B184680.png)
